molecular formula C13H13ClN6O2S2 B4784082 4-[3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE

4-[3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE

Cat. No.: B4784082
M. Wt: 384.9 g/mol
InChI Key: ITINJLPXIWWFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Future Directions

Given the potential biological activities of similar compounds, this compound could be of interest for further study in medicinal chemistry . Future research could involve investigating its synthesis, characterizing its physical and chemical properties, and testing its biological activity.

Mechanism of Action

Mode of Action

It is believed that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. The specific pathways and their downstream effects are currently unknown .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details on how these factors affect the compound are currently unknown .

Preparation Methods

The synthesis of 4-[3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Comparison with Similar Compounds

Similar compounds to 4-[3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE include:

These similar compounds share structural features but may exhibit different biological activities and chemical properties due to the variations in their substituents.

Properties

IUPAC Name

4-[3-(4-chloro-1-ethylpyrazol-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN6O2S2/c1-2-19-7-10(14)11(18-19)12-16-17-13(23)20(12)8-3-5-9(6-4-8)24(15,21)22/h3-7H,2H2,1H3,(H,17,23)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITINJLPXIWWFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-[3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE
Reactant of Route 3
4-[3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE

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